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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperidine

Cat. No.: B1267447 Get Quote

Introduction: 1-(Prop-2-yn-1-yl)piperidine, also known as N-propargylpiperidine, is a versatile

heterocyclic amine with the chemical formula C₈H₁₃N and a molecular weight of 123.20 g/mol .

[1] Its structure incorporates a saturated six-membered piperidine ring and a reactive terminal

alkyne functional group via a methylene bridge to the nitrogen atom. This unique combination

makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in

reactions like copper-catalyzed azide-alkyne cycloadditions (click chemistry).[1] This guide

provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of 1-(Prop-2-yn-1-yl)piperidine. The data presented are representative for N-

propargylpiperidine derivatives in a chloroform-d (CDCl₃) solvent.[1]

¹H NMR Data
The ¹H NMR spectrum is characterized by signals from the three distinct proton environments

of the piperidine ring and the two environments of the N-propargyl group.
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Assignment
Chemical Shift (δ)

[ppm]
Multiplicity Integration

H-α (Piperidine) ~ 2.60 - 2.40 Multiplet 4H

H-β (Piperidine) ~ 1.65 - 1.55 Multiplet 4H

H-γ (Piperidine) ~ 1.50 - 1.40 Multiplet 2H

Propargyl CH₂ ~ 3.25 Doublet 2H

Alkyne CH ~ 2.20 Triplet 1H

Table 1:

Representative ¹H

NMR spectral data for

1-(Prop-2-yn-1-

yl)piperidine in CDCl₃.

Data is inferred from

typical values for N-

substituted piperidines

and propargyl groups.

¹³C NMR Data
The ¹³C NMR spectrum shows five distinct carbon signals: three for the piperidine ring and two

for the propargyl group.
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Assignment Chemical Shift (δ) [ppm]

C-α (Piperidine) ~ 53.0

C-β (Piperidine) ~ 26.0

C-γ (Piperidine) ~ 24.0

Propargyl CH₂ ~ 44.5

Alkyne C (quaternary) ~ 79.0

Alkyne CH ~ 72.5

Table 2: Representative ¹³C NMR spectral data

for 1-(Prop-2-yn-1-yl)piperidine in CDCl₃. Data is

inferred from typical values for N-substituted

piperidines and propargyl groups.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(Prop-2-yn-1-yl)piperidine displays characteristic absorption bands

corresponding to its key functional groups. The following table outlines the expected vibrational

frequencies.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity

~ 3300 ≡C-H Stretch Terminal Alkyne Strong, Sharp

2935 - 2850 C-H Stretch Piperidine CH₂ Strong

~ 2120 C≡C Stretch Terminal Alkyne
Weak to Medium,

Sharp

~ 1450 CH₂ Scissoring Piperidine CH₂ Medium

1250 - 1000 C-N Stretch Aliphatic Amine Medium to Strong

Table 3: Predicted

characteristic IR

absorption bands for

1-(Prop-2-yn-1-

yl)piperidine.[2][3][4]

Mass Spectrometry (MS)
Mass spectrometry of this compound, typically using Electron Ionization (EI), provides

information on its molecular weight and fragmentation pattern, which is crucial for structural

confirmation. The fragmentation is dominated by cleavage adjacent to the nitrogen atom (α-

cleavage) to form stabilized iminium cations.[2]
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m/z Value Proposed Fragment Formula Significance

123 [M]⁺ [C₈H₁₃N]⁺ Molecular Ion

122 [M-H]⁺ [C₈H₁₂N]⁺
Loss of a hydrogen

radical

98 [M-C₂H]⁺ [C₆H₁₂N]⁺
α-cleavage, loss of

ethynyl radical

84 [M-C₃H₃]⁺ [C₅H₁₀N]⁺
α-cleavage, loss of

propargyl radical

Table 4: Predicted

major fragments in the

electron ionization

mass spectrum of 1-

(Prop-2-yn-1-

yl)piperidine.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of neat 1-(Prop-2-yn-1-yl)piperidine is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.[5]

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[6]

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good

signal-to-noise ratio.
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¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.

Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds,

and an acquisition time of 1-2 seconds. Several thousand scans are typically required to

achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

ATR-FTIR Spectroscopy
Sample Preparation: As a liquid, 1-(Prop-2-yn-1-yl)piperidine requires minimal preparation.

A single drop of the neat liquid is placed directly onto the crystal of the Attenuated Total

Reflectance (ATR) accessory.[7][8][9]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or zinc selenide ATR accessory is used.[10]

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then applied, ensuring good contact with the crystal surface.[11] The sample

spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400

cm⁻¹ with a spectral resolution of 4 cm⁻¹.

Data Processing: The final absorbance spectrum is generated by ratioing the single-beam

sample spectrum against the single-beam background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1-(Prop-2-yn-1-yl)piperidine is prepared (e.g., 1

mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source is used. A non-polar or mid-polar capillary column (e.g., DB-

5ms or HP-5ms) is suitable for separation.[12]

GC Conditions:

Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min

to a final temperature of 280 °C.[12]

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.[13]

Source Temperature: 230 °C.[12]

Scan Range: m/z 40-300.

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is examined for

the molecular ion and characteristic fragment ions, which are then compared against

predicted patterns or library data.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1-(Prop-2-yn-1-yl)piperidine.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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